
5-Cyano-3-pyridinylboronic acid
Overview
Description
5-Cyano-3-pyridinylboronic acid (CAS: 497147-93-0) is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a boronic acid group at the 3-position. Its molecular formula is C₆H₅BN₂O₂, with a purity typically ≥95% . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-pyridinylboronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves cycloaddition reactions to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-pyridinylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: For substitution reactions involving the cyano group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Chemistry
Suzuki-Miyaura Coupling Reactions :
5-Cyano-3-pyridinylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds. These compounds are essential in the synthesis of pharmaceuticals and agrochemicals due to their biological activity and structural diversity.
Medicinal Chemistry
Boron Neutron Capture Therapy (BNCT) :
Research indicates potential applications of this compound in BNCT for cancer treatment. The boron atom can capture thermal neutrons, leading to localized destruction of cancer cells while minimizing damage to surrounding healthy tissues.
Material Science
Synthesis of Advanced Materials :
The compound is employed in creating advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Biological Applications
Modification of Biomolecules :
this compound is utilized in molecular biology for modifying biomolecules, which can enhance drug design and development processes.
Case Study 1: Development of Biaryl Compounds
A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields, showcasing its importance in pharmaceutical synthesis.
Case Study 2: BNCT Research
In a clinical trial involving BNCT, researchers explored the efficacy of boron-containing compounds, including this compound, highlighting its potential for selective tumor targeting and treatment efficacy.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Pyridine ring with cyano and boronic acid groups | Versatile for Suzuki-Miyaura coupling |
Phenylboronic Acid | Simple phenyl ring with boronic acid group | Commonly used in organic synthesis |
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid | Methyl group at 1-position | Alters reactivity compared to pyridine |
Mechanism of Action
The primary mechanism of action for 5-Cyano-3-pyridinylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Table 1: Key Structural and Electronic Comparisons
*Similarity indices are derived from structural and electronic overlap analyses (e.g., Tanimoto coefficients) .
Key Findings:
Electron-Withdrawing Groups (EWGs): The –CN group in this compound enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to electron-donating analogs like 5-methylpyridine-3-boronic acid . Fluoro-substituted analogs (e.g., 2-fluoro-5-pyridylboronic acid) exhibit similar EWG effects but may differ in regioselectivity due to fluorine’s ortho/para-directing nature .
Steric Considerations :
- Bulky substituents (e.g., cyclopropyl in (6-cyclopropylpyridin-3-yl)boronic acid) reduce reaction rates in sterically hindered coupling partners .
- The compact –CN group minimizes steric interference, favoring coupling with hindered aryl halides .
Solubility and Stability: The polar –CN group improves aqueous solubility compared to nonpolar substituents (e.g., –CH₃), enhancing utility in biphasic reaction systems .
Commercial and Industrial Relevance
- This compound is commercially available with annual sales of 41 bottles (2021 data), reflecting moderate demand in pharmaceutical R&D .
- Analogs like 2-fluoro-5-pyridylboronic acid are priced higher due to specialized fluorine-handling requirements .
Biological Activity
5-Cyano-3-pyridinylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. It is primarily recognized for its applications in the synthesis of various drug candidates, particularly in the context of anti-cancer and anti-inflammatory therapies. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.
This compound has the molecular formula and features a pyridine ring substituted with a cyano group and a boronic acid moiety. The presence of these functional groups enhances its reactivity and biological profile.
The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules, including enzymes and receptors. The boronic acid group is known to interact with diols in biological systems, which is pivotal for its mechanism in drug development.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
- Targeting Cancer Pathways : Derivatives of this compound have shown promise in inhibiting pathways associated with cancer cell proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, a study highlighted the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are often overexpressed in cancerous tissues. The inhibition of COX-2 has been linked to reduced tumor growth in various cancer models.
Anti-inflammatory Effects
The anti-inflammatory properties are primarily attributed to the inhibition of pro-inflammatory cytokines. Research indicates that compounds similar to this compound can reduce levels of TNF-alpha and IL-6, thereby mitigating inflammation.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the effects of this compound on human cancer cell lines, reporting a reduction in cell viability by up to 70% at high concentrations. |
Study 2 | Explored the anti-inflammatory effects in animal models, demonstrating significant reductions in edema and inflammatory markers after treatment with boronic acid derivatives. |
Study 3 | Focused on the synthesis of novel derivatives that enhanced selectivity and potency against specific cancer types, paving the way for targeted therapies. |
Synthesis and Derivatives
The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules. This method has been successfully applied to generate various derivatives with improved biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Cyano-3-pyridinylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where halogenated pyridine precursors (e.g., 5-bromo-3-cyanopyridine) react with boronic acid derivatives. Key variables include solvent choice (e.g., THF or dioxane), catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)), and base selection (Na₂CO₃ or K₃PO₄). Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are critical for achieving yields >70%. Side reactions, such as protodeboronation, are minimized by controlling pH and moisture levels .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to verify boronic acid and cyano group positions) and FT-IR (CN stretch ~2220 cm⁻¹, B-OH ~3200 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS . Quantitative boron content can be determined using ICP-OES , while thermal stability is evaluated via TGA/DSC .
Q. How does solvent polarity impact the solubility and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Solvent choice affects reaction rates: THF enhances boronic acid stability, while DMF accelerates coupling by improving substrate solubility. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and minimize hydrolysis of the boronic acid moiety .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers under inert gas at 2–8°C to prevent moisture absorption and degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include rinsing exposed areas with water and seeking medical evaluation for inhalation exposure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cross-coupling steps, guiding catalyst selection. Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal solvent/base combinations. ICReDD’s workflow integrates computational screening with high-throughput experimentation to reduce trial-and-error cycles .
Q. How can researchers reconcile inconsistent yields in scaled-up syntheses of this compound?
- Methodological Answer : Yield variability often stems from temperature gradients, mixing inefficiencies, or catalyst deactivation in larger reactors. Use Design of Experiments (DoE) to model interactions between parameters (e.g., catalyst loading, agitation rate). Kinetic profiling via in-situ FTIR or Raman spectroscopy identifies bottlenecks, enabling process intensification .
Q. What strategies mitigate competing side reactions during this compound-mediated cross-couplings?
- Methodological Answer : Competing protodeboronation is suppressed by adding Lewis acids (e.g., MgSO₄) to sequester water. Sterically hindered ligands (e.g., SPhos) enhance catalyst selectivity for the desired coupling product. Pre-activation of the boronic acid with N-methylimidazole stabilizes the reactive intermediate .
Q. How does the electronic nature of the cyano group influence the stability of this compound under acidic/basic conditions?
- Methodological Answer : The electron-withdrawing cyano group increases the boronic acid’s acidity, making it prone to hydrolysis at pH > 9. Stability studies (via ¹H NMR or pH-rate profiling) show degradation pathways include deborylation and cyanide loss . Buffering reactions at pH 6–8 and using anhydrous conditions mitigate decomposition .
Q. What purification challenges arise when isolating this compound, and how are they addressed?
- Methodological Answer : The compound’s polarity complicates crystallization; flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Residual palladium is removed via chelation (activated charcoal or thiourea-functionalized resins) .
Q. How can factorial design improve the development of this compound-based catalytic systems?
- Methodological Answer : Full or fractional factorial designs systematically vary factors (e.g., catalyst type, solvent ratio, temperature) to identify significant interactions. Response surface methodology (RSM) optimizes conditions for yield and selectivity. For example, a 2³ design might reveal that temperature-catalyst synergy dominates reaction efficiency .
Properties
IUPAC Name |
(5-cyanopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEXXDYQJPRMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663739 | |
Record name | (5-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497147-93-0 | |
Record name | (5-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyanopyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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